REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]([O-:17])([O-])=O.[K+].[K+].[CH3:20][O:21][CH2:22][CH2:23]Br.[N+:25]([O-:28])(O)=[O:26].[CH3:29][C:30](C)=O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O.CCOCC>[CH3:20][O:21][CH2:22][CH2:23][O:13][C:12]1[C:2]([O:1][CH2:29][CH2:30][O:17][CH3:14])=[CH:3][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[C:10]([N+:25]([O-:28])=[O:26])[CH:11]=1 |f:1.2.3,7.8|
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Name
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|
Quantity
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600 mL
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Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)OCC)C=CC1O
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Name
|
|
Quantity
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60.8 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
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COCCBr
|
Name
|
|
Quantity
|
400 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
750 mg
|
Type
|
catalyst
|
Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
product
|
Quantity
|
45.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.6 L
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The mixture was stirred under N2
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux for 64 hours
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Duration
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64 h
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Type
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STIRRING
|
Details
|
after stirring 30 minutes at 20° C. the precipitated salts
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with hexane (500 mL) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the white solid ethyl 3,4-bis(2-methoxy-ethoxy)benzoate was filtered
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Type
|
CUSTOM
|
Details
|
dried in vacuo (55.5 g; 93%; M.P. 50°-51° C.)
|
Type
|
STIRRING
|
Details
|
the solution stirred 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (1.1 L)
|
Type
|
WASH
|
Details
|
the organic phase was washed three times with 200 mL H2O, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC(=C(C(=O)OCC)C=C1OCCOC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |